Triazavirin synthesis pathway and methodology
Triazavirin synthesis pathway and methodology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic pathways and methodologies for the antiviral drug Triazavirin (also known as Riamilovir). Triazavirin, a broad-spectrum antiviral compound, has demonstrated efficacy against various RNA viruses. This document details the primary synthetic route, which involves the annelation of a 1,2,4-triazine ring onto a 1,2,4-triazole moiety, as well as an alternative S-alkylation approach. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and mechanism of action are provided to support research and development efforts in the field of antiviral drug discovery.
Introduction
Triazavirin, chemically known as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-7(4H)-one, is a guanine nucleotide analog developed in Russia.[4] It has shown significant activity against a range of influenza A and B viruses, including H5N1, as well as other viruses like Rift Valley fever virus.[5][6][7] The core of Triazavirin's synthesis lies in the construction of its characteristic triazolo[5,1-c][1][2][3]triazine heterocyclic system.[1] This guide will explore the primary and alternative methods for its synthesis, providing detailed protocols for laboratory-scale preparation.
Synthetic Pathways
There are two main synthetic routes for the preparation of Triazavirin:
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Primary Pathway: Annelation of a 1,2,4-triazine ring to a 1,2,4-triazole precursor.[1]
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Alternative Pathway: S-alkylation of a mercapto-triazolotriazine derivative.[1]
Primary Synthesis Pathway: Annelation
The most common and established method for synthesizing Triazavirin involves the in situ formation of a 3-methylthio-1,2,4-triazolyl-5-diazonium salt from 3-methylthio-5-amino-1,2,4-triazole. This diazonium salt then undergoes an azo-coupling reaction with an α-nitroester, such as ethyl nitroacetate, in a basic medium to form the final triazolotriazine ring system.[1][8]
Alternative Synthesis Pathway: S-Alkylation
An alternative route to Triazavirin involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-4-one with methyl iodide.[1] This method provides a different approach to introduce the methylthio group present in the final Triazavirin molecule.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the primary synthesis of Triazavirin.
Preparation of 3-methylthio-5-amino-1,2,4-triazole
The synthesis of the key precursor, 3-methylthio-5-amino-1,2,4-triazole, is a crucial first step. While not explicitly detailed in the provided search results, it can be synthesized from commercially available starting materials.
Synthesis of Triazavirin via Annelation
This protocol is based on the multi-gram scale synthesis described in the literature.[8]
Materials:
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3-methylthio-5-amino-1,2,4-triazole
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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Ethyl nitroacetate
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Sodium carbonate (Na₂CO₃)
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Water (H₂O)
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Acetic acid (for recrystallization)
Procedure:
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Diazotization:
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Suspend 3-methylthio-5-amino-1,2,4-triazole in a mixture of water and concentrated HCl.
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Cool the mixture to a temperature between -5°C and 0°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 5°C.
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Stir the reaction mixture for an additional 10-15 minutes to ensure complete formation of the diazonium salt.
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-
Azo Coupling and Cyclization:
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In a separate flask, prepare a cooled solution of ethyl nitroacetate in an aqueous solution of sodium carbonate.
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Add the freshly prepared diazonium salt solution to the ethyl nitroacetate solution at 0°C with vigorous stirring.
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Allow the reaction mixture to stir at room temperature for approximately 2 hours.
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Isolation and Purification:
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The resulting precipitate (the NH-form of Triazavirin) is collected by filtration.
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Recrystallize the crude product from 50% aqueous acetic acid to yield the purified NH-form of Triazavirin.
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Salt Formation:
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To obtain the clinically used sodium salt dihydrate, the purified NH-form of Triazavirin is treated with an aqueous solution of sodium hydroxide.[1]
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Quantitative Data
The following table summarizes the reported yields for the synthesis of isotopically labeled Triazavirin.
| Labeled Compound | Starting Material | Reagents | Yield (%) | Reference |
| (²H₃, ¹³C₂, ¹⁵N₃)-Triazavirin | (²H₃,¹³C,¹⁵N)-5-amino-3-methylmercapto-1,2,4-triazole | Na¹⁵NO₂, Ethyl ¹⁵N-nitroacetate, Na₂CO₃ | 43 | [9] |
Mechanism of Action
The proposed mechanism of action for Triazavirin involves the inhibition of viral RNA synthesis.[3] It is believed to act as a guanine analog, interfering with the viral RNA-dependent RNA polymerase (RdRp) enzyme. This disruption of RNA replication is crucial for halting the propagation of RNA viruses.[3]
Conclusion
The synthesis of Triazavirin is a well-established process, with the annelation of a triazine ring to a triazole precursor being the primary and most efficient method. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the proposed mechanism of action. The provided information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antiviral therapeutics. Further optimization of reaction conditions and exploration of new synthetic analogs could lead to the discovery of even more potent antiviral agents.
References
- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analog of antiviral drug Triazavirin (Riamilovir) labeled with stable isotopes 13C and 15N. Synthesis and NMR characteristics › Research Explorer [sciencedata.urfu.ru]
- 4. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles - Google Patents [patents.google.com]
- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazavirin-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2294936C1 - 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazine-7(4h)-one sodium salt dihydrate possessing antiviral activity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
